4-Hydroxy Coumarin-d4
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Overview
Description
4-Hydroxy Coumarin-d4 is a deuterated derivative of 4-Hydroxy Coumarin, a coumarin derivative with a hydroxyl group at the 4-position. This compound is significant in various fields due to its unique properties and applications. It is often used as a reference standard in analytical chemistry and has various biological and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Coumarin-d4 typically involves the deuteration of 4-Hydroxy Coumarin. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and specialized deuterated reagents. The production is carried out under controlled conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Coumarin-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various substituted coumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which have diverse applications in pharmaceuticals and other industries .
Scientific Research Applications
4-Hydroxy Coumarin-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of coumarin derivatives.
Biology: It serves as a tool in studying metabolic pathways and enzyme interactions.
Medicine: It is used in the development of anticoagulant drugs and other therapeutic agents.
Industry: It is employed in the synthesis of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The primary mechanism of action of 4-Hydroxy Coumarin-d4 involves the inhibition of vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, which is essential for the synthesis of clotting factors. By inhibiting this enzyme, this compound effectively reduces the levels of active vitamin K, leading to anticoagulant effects .
Comparison with Similar Compounds
Warfarin: A widely used anticoagulant with a similar mechanism of action.
Dicoumarol: A natural anticoagulant derived from coumarin.
4-Methylumbelliferone: A coumarin derivative used in various biochemical assays
Uniqueness: 4-Hydroxy Coumarin-d4 is unique due to its deuterated nature, which makes it particularly useful as a reference standard in analytical applications. Its deuterium atoms provide distinct spectral properties that aid in precise quantification and identification .
Properties
CAS No. |
106754-18-1 |
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Molecular Formula |
C9H6O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H/i1D,2D,3D,4D |
InChI Key |
VXIXUWQIVKSKSA-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CC(=O)O2)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)O |
Origin of Product |
United States |
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